Triethyl Orthobutyrate

Descripción

Overview of Orthoester Chemistry

In organic chemistry, an orthoester is a functional group characterized by three alkoxy groups attached to a single carbon atom, represented by the general formula RC(OR')₃. wikipedia.org They can be viewed as the products of the complete alkylation of orthocarboxylic acids, which are typically unstable. wikipedia.org The synthesis of orthoesters is most commonly achieved through the Pinner reaction, where a nitrile reacts with an alcohol under acidic conditions. wikipedia.orgwikipedia.org This reaction proceeds via an imino ester salt intermediate, known as a Pinner salt, which then reacts with excess alcohol to form the final orthoester product. wikipedia.orgnrochemistry.com Anhydrous conditions are crucial for this synthesis. wikipedia.org Alternative, though less common, methods include the reaction of 1,1,1-trichloroalkanes with sodium alkoxides. wikipedia.org

Orthoesters are reactive compounds that participate in several key organic transformations. alfa-chemistry.com They are readily hydrolyzed in mild aqueous acid to yield esters and alcohols. wikipedia.orgalfa-chemistry.com Two of the most significant reactions involving orthoesters are the Johnson–Claisen rearrangement and the Bodroux–Chichibabin aldehyde synthesis. The Johnson–Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester to produce a γ,δ-unsaturated ester, effectively forming a new carbon-carbon bond. bioinfopublication.orgname-reaction.comtcichemicals.com The Bodroux–Chichibabin aldehyde synthesis is a formylation reaction where an orthoester reacts with a Grignard reagent to form an aldehyde, thereby extending the carbon chain. wikipedia.orgblogspot.com

Significance of Triethyl Orthobutyrate in Contemporary Organic Synthesis

This compound, also known as 1,1,1-triethoxybutane, is a valuable and versatile reagent within the broader class of orthoesters. rsc.orgbiosynth.com Its significance lies in its utility as a precursor and reactant in a variety of organic transformations that are fundamental to the synthesis of complex molecules. rsc.orgresearchgate.net Orthoesters like this compound are employed as protecting groups and are instrumental in the formation of carbon-carbon bonds and the synthesis of various heterocyclic systems. alfa-chemistry.comresearchgate.net

The specific structure of this compound allows it to serve as a four-carbon building block. It is particularly noted for its application in the synthesis of pharmaceuticals and other bioactive molecules. For instance, its trimethyl analogue, Trimethyl Orthobutyrate, is used in the synthesis of angiotensin II receptor antagonists, which are crucial for managing blood pressure, and in preparing inhibitors of cyclin-dependent kinases. lonyetech.com The reactivity of this compound in reactions like the Claisen rearrangement makes it a key intermediate for constructing complex carbon skeletons found in natural products and pharmaceutical agents. rsc.orgresearchgate.net

Physical and Chemical Properties of this compound

This compound is a colorless liquid with distinct physical properties that are critical for its use in various chemical processes. chembk.comlookchem.com

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₃ biosynth.comchembk.com |

| Molar Mass | 190.28 g/mol biosynth.comchembk.com |

| Appearance | Colorless liquid chembk.comlookchem.com |

| Density | 0.88 g/cm³ chembk.comlookchem.com |

| Boiling Point | 63 °C at 10 mmHg chembk.comlookchem.com |

| Flash Point | 58 °C chembk.comlookchem.com |

| Refractive Index | 1.4040 - 1.4080 chembk.comlookchem.com |

| Vapor Pressure | 0.496 mmHg at 25°C chembk.comlookchem.com |

Detailed Research Findings

Research into the reactivity of orthobutyrates provides insight into their chemical behavior. A study on the gas-phase elimination kinetics of Trimethyl Orthobutyrate, a close analogue of this compound, found that the reaction is homogeneous, unimolecular, and follows a first-order rate law. acs.org Conducted between 310-369 °C, the study determined that the elimination proceeds through a polar, concerted four-membered cyclic transition state, yielding methanol (B129727) and methyl ketene (B1206846) acetal (B89532) as products. acs.org The Arrhenius equation for the rate coefficient of Trimethyl Orthobutyrate was determined as log k₁(s⁻¹) = (13.97 ± 0.37) − (195.3 ± 1.6) (kJ mol⁻¹)⁻¹. acs.org This type of kinetic study is fundamental to understanding the thermal stability and reaction mechanisms of orthoesters.

Spectroscopic methods are essential for the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the compound. chemicalbook.comucalgary.ca For example, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton, allowing for unambiguous identification. chemicalbook.com

In synthetic applications, research has shown that this compound can be used in Claisen rearrangements. One study detailed the reaction of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with Trimethyl Orthobutyrate, which resulted in a diastereomeric mixture of rearrangement products. rsc.org This highlights its role in creating new stereocenters and complex molecular architectures from readily available starting materials. rsc.org Furthermore, the use of this compound has been noted in the synthesis of downstream products like the antihypertensive drug Irbesartan. echemi.com

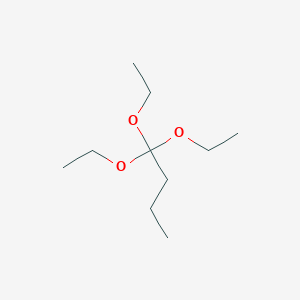

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-triethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPMZTKUZCNGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327334 | |

| Record name | Triethyl Orthobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24964-76-9 | |

| Record name | Triethyl Orthobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-triethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triethyl Orthobutyrate

Established Industrial Synthesis Routes

The industrial production of triethyl orthobutyrate primarily relies on well-established chemical reactions that allow for large-scale, efficient synthesis. The two main routes are acid-catalyzed reactions and alcoholysis reactions.

Acid-Catalyzed Reactions

Acid catalysis is a cornerstone of organic synthesis, and it provides a direct pathway to orthoesters from nitriles or other precursors. jk-sci.com

One of the most classical and reliable methods for preparing orthoesters is the Pinner reaction. rsc.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. rsc.org In the case of this compound, the synthesis commences with the reaction of butyronitrile (B89842) with ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). rsc.orgunive.itorganic-chemistry.org The reaction proceeds via the formation of an intermediate imino ester salt, known as a Pinner salt. rsc.orggoogle.com This salt is generally not isolated but is subsequently treated with an excess of alcohol to yield the final orthoester product. Low temperatures are often crucial during the formation of the Pinner salt to prevent its decomposition into an amide and an alkyl chloride. rsc.org

Another acid-catalyzed industrial method involves the reaction of an aldehyde with an alcohol. For instance, a process for preparing 1,1,1-triethoxybutane uses crotonaldehyde (B89634) and a large excess of ethyl alcohol. google.com In this process, p-toluenesulfonic acid is used as the catalyst, and the reaction mixture is heated for several hours. google.com After the reaction, the catalyst is neutralized with a base like sodium carbonate before the product is purified by distillation. google.com

Alcoholysis Reactions

Alcoholysis, specifically the reaction of a trihalogenated alkane with a sodium alkoxide, represents a fundamental industrial route for orthoester synthesis. This method is analogous to the industrial synthesis of triethyl orthoformate from chloroform (B151607) and sodium ethoxide. masterorganicchemistry.com

Table 1: Industrial Synthesis Routes for this compound

| Method | Reactants | Catalyst/Reagent | Key Conditions | Reference(s) |

|---|---|---|---|---|

| Pinner Reaction | Butyronitrile, Ethanol | Anhydrous Hydrogen Chloride (HCl) | Low temperature for Pinner salt formation, followed by alcoholysis. | rsc.orgunive.itorganic-chemistry.org |

| Aldehyde Alcoholysis | Crotonaldehyde, Ethanol | p-Toluenesulfonic Acid | Heating at 78°C for ~7 hours. | google.com |

| From Trihalobutane | 1,1,1-Trichlorobutane, Ethanol | Sodium (to form Sodium Ethoxide) | Anhydrous conditions. | jk-sci.commasterorganicchemistry.com |

Laboratory-Scale Preparation Techniques

On a laboratory scale, other synthetic methods become viable, including transesterification and a variety of alternative approaches that may offer advantages for specific research purposes.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another. nih.gov This principle can be applied to orthoesters as well. unive.it this compound can be synthesized by reacting a different orthoester, such as trimethyl orthobutyrate, with an excess of ethanol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). Current time information in Bangalore, IN. The equilibrium of the reaction is driven towards the desired product by using a large excess of ethanol or by removing the lower-boiling alcohol (in this case, methanol) as it is formed. Current time information in Bangalore, IN. This method is particularly useful for creating a range of orthoesters from a common precursor. A study on the synthesis of myo-inositol orthobutanoate demonstrated that the reaction of myo-inositol with trimethyl orthobutyrate in the presence of PTSA at elevated temperatures (140 °C) successfully yielded the desired product. Current time information in Bangalore, IN.

Alternative Synthetic Approaches

Several other synthetic strategies exist for the preparation of orthoesters, which can be adapted for this compound in a laboratory setting. These methods often involve different starting materials or reaction mechanisms compared to the more common industrial routes.

General methods for orthoester preparation that represent alternative approaches include:

The reaction of Grignard reagents with orthocarbonates. organic-chemistry.org

The addition of alcohols to ketene (B1206846) acetals. organic-chemistry.org

The electrochemical oxidation of aldehyde acetals. organic-chemistry.org

A one-pot, three-component synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] unive.itscispace.comtriazines was developed utilizing various trialkyl orthoesters, including this compound. While this method uses this compound as a reactant rather than a product, it highlights the compound's utility in multicomponent reactions, a field of growing interest for building complex molecules efficiently. lookchem.com The study noted that the reactivity of the orthoester decreased as the alkyl chain length increased. lookchem.com

Table 2: Laboratory-Scale Synthesis of this compound

| Method | Reactants | Catalyst/Reagent | Key Conditions | Reference(s) |

|---|---|---|---|---|

| Transesterification | Trimethyl Orthobutyrate, Ethanol | p-Toluenesulfonic Acid (PTSA) | Elevated temperature (e.g., 140°C); removal of methanol (B129727) by-product. | Current time information in Bangalore, IN. |

| From Ketene Acetals | Butyryl ketene diethyl acetal (B89532) | Ethanol | Acid or base catalysis. | organic-chemistry.org |

| Electrochemical Oxidation | 1,1-Diethoxybutane | - | Anodic oxidation in ethanol. | organic-chemistry.org |

Reaction Mechanisms and Kinetic Studies of Triethyl Orthobutyrate Transformations

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of orthoesters is a multi-step process that dismantles the orthoester into an ester and an alcohol, which can be further hydrolyzed to a carboxylic acid and additional alcohol molecules. chemistrysteps.comlibretexts.org The generally accepted mechanism involves the formation of a carboxonium ion, followed by the creation of a hemiorthoester intermediate, and its subsequent decomposition. cdnsciencepub.com

Formation of Dialkoxycarbonium Ions

The hydrolysis mechanism is initiated by the protonation of one of the alkoxy oxygen atoms of the triethyl orthobutyrate by an acid catalyst, typically a hydronium ion (H₃O⁺). chemguide.co.uk This protonation converts a poor leaving group (alkoxide) into a good leaving group (an alcohol). Subsequent departure of an ethanol (B145695) molecule leads to the formation of a resonance-stabilized dialkoxycarbonium ion—specifically, a diethoxy-n-propylcarbonium ion. microchem.frru.nlcore.ac.uk This cation is a key reactive intermediate, as the positive charge is delocalized between the carbon and the two remaining oxygen atoms, rendering the central carbon highly electrophilic and susceptible to nucleophilic attack. chemguide.co.uk

Intermediates and Transition States

Following the formation of the dialkoxycarbonium ion, a water molecule acts as a nucleophile and attacks the electrophilic carbon. youtube.com This step results in a new protonated tetrahedral intermediate, often referred to as a hemiorthoester. cdnsciencepub.com This intermediate is distinct from a transition state, as it represents a temporary, yet potentially detectable, species residing in a local energy minimum on the reaction coordinate. researchgate.net

A series of proton transfers, often mediated by solvent molecules, then occurs. youtube.com A proton is removed from the newly added water moiety, and another is transferred to one of the remaining ethoxy groups. This prepares the next ethanol molecule to leave. The cleavage of the C-O bond of this second, now-protonated, ethoxy group leads to the formation of an ester (ethyl butyrate) and another molecule of ethanol. Each step of this process, from the initial protonation to the final product formation, proceeds through a high-energy transition state where bonds are partially formed and broken. researchgate.net

Regioselectivity in Ring Opening Reactions

While "ring opening" is a term most accurately applied to cyclic orthoesters, the principles of regioselectivity are still relevant to the hydrolysis of acyclic orthoesters like this compound in determining which C-O bond cleaves. In the context of acid-catalyzed hydrolysis, the initial cleavage is typically of one of the three equivalent C-OEt bonds to form the dialkoxycarbonium ion. beilstein-journals.org

For more complex or cyclic orthoesters, stereoelectronic effects play a crucial role in determining the reaction pathway and which alkoxy group is eliminated. cdnsciencepub.comcdnsciencepub.com These effects dictate that the cleavage of a C-O bond is most favorable when the other two oxygen atoms each have a lone pair of electrons oriented antiperiplanar (at 180°) to the departing alkoxy group. cdnsciencepub.com This orbital alignment provides maximum stabilization to the forming carbocation. In the hydrolysis of conformationally rigid cyclic orthoesters, this often results in the exclusive loss of an axial alkoxy group. cdnsciencepub.com Although this compound is a flexible acyclic molecule, these same stereoelectronic principles govern the conformational requirements of the transition state for C-O bond cleavage.

Gas-Phase Elimination Kinetics

The thermal decomposition of orthoesters in the gas phase provides a different mechanistic pathway compared to solution-phase hydrolysis. These reactions are often studied under controlled temperature and pressure conditions to determine their kinetic parameters.

Homogeneous, Unimolecular First-Order Rate Laws

Kinetic studies on the gas-phase elimination of orthoesters, such as the closely related trimethyl orthobutyrate, have shown that the reactions proceed in seasoned vessels, are homogeneous, unimolecular, and follow a first-order rate law. researchgate.netnih.gov The pyrolysis of trimethyl orthobutyrate was examined over a temperature range of 310–369 °C and a pressure range of 50–130 Torr. nih.govdv-expert.orgtianyechemicals.com The products of this reaction are methanol (B129727) and the corresponding methyl ketene (B1206846) acetal (B89532). researchgate.net

For trimethyl orthobutyrate, the first-order rate coefficients are described by the Arrhenius equation: log k₁(s⁻¹) = (13.97 ± 0.37) - (195.3 ± 1.6 kJ mol⁻¹) / (2.303RT). researchgate.netnih.gov

Similar studies on triethyl orthoacetate and triethyl orthopropionate also show homogeneous, unimolecular, first-order eliminations, producing ethanol, ethylene, and the corresponding ethyl ester. researchgate.net This indicates that this type of rate law is characteristic of the gas-phase pyrolysis of simple alkyl orthoesters.

Polar Concerted Four-Membered Cyclic Transition State Mechanisms

The gas-phase elimination of compounds like trimethyl orthobutyrate is believed to proceed through a polar concerted four-membered cyclic transition state. researchgate.netnih.gov In this mechanism, the nucleophilicity of one of the oxygen atoms facilitates the abstraction of a hydrogen atom from an adjacent C-H bond on one of the other alkoxy groups. researchgate.net This concerted process involves the simultaneous breaking of a C-H bond and a C-O bond, and the formation of an O-H bond and a C=C double bond, leading directly to the elimination products (e.g., methanol and methyl ketene acetal from trimethyl orthobutyrate). researchgate.net

This type of mechanism avoids the formation of high-energy ionic intermediates, which are less favorable in the gas phase than in solution. The cyclic nature of the transition state provides a low-energy pathway for the intramolecular rearrangement.

Arrhenius Equation Parameters

The Arrhenius equation, a cornerstone of chemical kinetics, describes the relationship between the rate constant of a reaction (k), the absolute temperature (T), and the activation energy (Ea). The equation is given by:

k = A e-Ea/RT

Where 'A' is the pre-exponential factor representing the frequency of correctly oriented collisions, and 'R' is the universal gas constant. researchgate.netresearchgate.netsigmaaldrich.com

The Arrhenius parameters for the gas-phase elimination of trimethyl orthobutyrate, studied over a temperature range of 310-369°C, provide a valuable reference point for understanding the stability and reactivity of related orthoesters. rsc.orgresearchgate.net

Arrhenius Equation Parameters for Trimethyl Orthobutyrate Gas-Phase Elimination

| Parameter | Value | Units | Source |

|---|---|---|---|

| Activation Energy (Ea) | 195.3 ± 1.6 | kJ mol⁻¹ | rsc.org |

| Pre-exponential Factor (log A) | 13.97 ± 0.37 | s⁻¹ | rsc.org |

This interactive data table provides the kinetic parameters for the unimolecular gas-phase elimination of trimethyl orthobutyrate.

Mechanistic Pathways in Specific Organic Reactions

This compound serves as a key reactant in several important organic transformations. Understanding the detailed step-by-step mechanisms of these reactions is crucial for controlling reaction outcomes and optimizing synthetic strategies.

Claisen Rearrangements

This compound is a reactant in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that transforms an allylic alcohol into a γ,δ-unsaturated ester. total-synthesis.comresearchgate.net This reaction typically requires heating under mildly acidic conditions.

The mechanistic pathway proceeds as follows:

Acid Catalysis and Intermediate Formation : The reaction is initiated by protonation of an ethoxy group on the this compound, which then leaves as a molecule of ethanol.

Oxonium Ion Formation : The loss of ethanol generates a reactive dioxocarbenium ion (an oxonium ion).

Nucleophilic Attack : The hydroxyl group of the allylic alcohol attacks the electrophilic carbon of the oxonium ion.

Formation of Ketene Acetal : A subsequent proton transfer and elimination of a second molecule of ethanol leads to the formation of a key intermediate: a mixed ketene acetal.

total-synthesis.comtotal-synthesis.com-Sigmatropic Rearrangement : The ketene acetal then undergoes a concerted, thermally induced total-synthesis.comtotal-synthesis.com-sigmatropic rearrangement. This is the core step of the Claisen rearrangement, where the sigma bond between the oxygen and the allylic carbon breaks, and a new carbon-carbon sigma bond forms between the terminal carbon of the allyl group and the ketene acetal carbon. This rearrangement proceeds through a highly ordered, chair-like six-membered transition state.

Product Formation : The rearrangement directly yields the final product, a stable γ,δ-unsaturated ester.

It has been noted that orthoesters with shorter alkyl chains, such as trimethyl orthopropionate, can exhibit higher reactivity and yields in Claisen rearrangements compared to this compound. libretexts.org

Acetalization and Ketalization Pathways

Acetalization and ketalization are crucial reactions for protecting carbonyl groups (aldehydes and ketones) in organic synthesis. These are reversible reactions where a carbonyl compound reacts with an alcohol to form an acetal or ketal. To drive the equilibrium toward the product side, the water generated during the reaction must be removed. wikipedia.orglibretexts.org this compound can serve as an effective chemical water scavenger in this process.

The mechanistic pathway for acid-catalyzed acetalization using an alcohol (R'-OH) and this compound as a dehydrating agent is as follows:

Carbonyl Protonation : A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal (or hemiketal).

Proton Transfer : A proton is transferred from the attacking alcohol's oxygen to the original carbonyl oxygen.

Water Elimination : The protonated hydroxyl group is a good leaving group and is eliminated as a molecule of water, forming a resonance-stabilized oxonium ion.

Final Product Formation : A second molecule of the alcohol attacks the oxonium ion, and subsequent deprotonation yields the final acetal or ketal product and regenerates the acid catalyst.

Formation of Iminium Intermediates

Iminium ions are cationic species characterized by a carbon-nitrogen double bond ([R₂C=NR₂]⁺) and are important intermediates in many organic reactions, such as the Mannich reaction and reductive amination. mdpi.com this compound can react with secondary amines under acidic conditions to generate iminium intermediates.

The proposed mechanistic pathway for the reaction of this compound with a secondary amine (R'₂NH) is:

Nucleophilic Substitution : The lone pair of electrons on the nitrogen of the secondary amine attacks the central carbon of the this compound. This results in the displacement of one of the ethoxy groups as ethanol, forming an aminal-ether intermediate (also known as an aminoacetal ether). This step may be facilitated by acid catalysis, which would make the ethoxy group a better leaving group.

Acid-Catalyzed Elimination : The oxygen of the remaining ethoxy group in the aminal-ether intermediate is protonated by the acid catalyst.

Iminium Ion Formation : The lone pair on the adjacent nitrogen atom assists in the elimination of the protonated ethoxy group (as ethanol). This concerted elimination step results in the formation of a stable, resonance-stabilized iminium ion.

This iminium ion can then be trapped by various nucleophiles or participate in subsequent cyclization or rearrangement reactions. The reaction of orthoesters like triethyl orthoformate with amines is a known method for the synthesis of imines and related compounds. total-synthesis.com

Synthetic Utility and Applications of Triethyl Orthobutyrate in Organic Synthesis

Role as a C4 Building Block

Triethyl orthobutyrate is structurally a source for a four-carbon (C4) butyryl group. In principle, it can be utilized as a C4 building block in the synthesis of more complex molecules. However, specific, well-documented examples of its application in this precise role for the reactions outlined below are not prevalent in a survey of scientific literature. Commercial suppliers note its general use as a versatile building block and an intermediate in the production of pharmaceuticals and agrochemicals, though detailed reaction schemes are not broadly published. biosynth.comchemimpex.com

Applications in Carbon-Carbon Bond Formation

Carbon-carbon bond formation is a cornerstone of organic synthesis. While orthoesters are frequently used in rearrangement reactions to achieve this, the specific use of this compound is not widely reported.

Johnson-Claisen Rearrangement Reactions

The Johnson-Claisen rearrangement is a well-known organic reaction that transforms an allylic alcohol into a γ,δ-unsaturated ester by heating it with an orthoester in the presence of a weak acid catalyst. name-reaction.comwikipedia.org This reaction facilitates a two-carbon chain extension and is a powerful tool in natural product synthesis. bioinfopublication.org The most common reactant for this transformation is triethyl orthoacetate. nih.govwikipedia.org

A comprehensive review of the literature reveals a scarcity of specific examples using this compound in the Johnson-Claisen rearrangement. One study on rearrangement reactions involving complex sugar-derived allylic alcohols noted the use of the related trimethyl orthobutyrate, which resulted in a 46% combined yield of a diastereomeric mixture of products. rsc.org Furthermore, some research has suggested that longer-chain orthoesters, such as this compound, exhibit proportionately lower reactivity in certain synthetic transformations, which may account for their infrequent use compared to orthoacetates or orthoformates. researchgate.net

Table 1: Comparison of Orthoesters in Johnson-Claisen Rearrangement

| Orthoester | Commonality of Use | Notes |

|---|---|---|

| Triethyl Orthoacetate | Very Common | Standard reagent for introducing a two-carbon extension. nih.gov |

| Triethyl Orthopropionate | Occasional | Used for introducing a three-carbon extension. bioinfopublication.org |

| This compound | Rare / Not Documented | Specific examples in peer-reviewed literature are not readily available. May have lower reactivity. researchgate.net |

Other Rearrangement Reactions

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer. mvpsvktcollege.ac.inwiley-vch.de Beyond the Johnson-Claisen rearrangement, there is no significant body of evidence in the available literature detailing the application of this compound in other named rearrangement reactions for carbon-carbon bond formation.

Heterocyclic Compound Synthesis

Heterocyclic compounds are vital in medicinal chemistry and materials science. Orthoesters, particularly triethyl orthoformate, are frequently used as a one-carbon source for constructing heterocyclic rings like imidazoles and benzoxazinones. mdpi.com

Formation of Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds with various biological activities. nih.gov Common synthetic routes to these molecules involve the cyclization of anthranilic acid derivatives with reagents like acyl chlorides or the use of cyclizing agents such as cyanuric chloride. mdpi.com A review of synthetic methods for benzoxazinones does not indicate the use of this compound as a reagent.

Imidazole (B134444) Synthesis

The imidazole ring is a core structure in many pharmaceuticals. Its synthesis can be achieved through multicomponent reactions, often involving an aldehyde, a 1,2-dicarbonyl compound, and an ammonium (B1175870) source. nih.govresearchgate.net When an orthoester is employed in imidazole synthesis, it is typically triethyl orthoformate, which serves to introduce the C2 carbon of the imidazole ring. There are no prominent, documented methods that utilize this compound for the synthesis of the core imidazole structure.

Oxadiazole and Thiadiazole Synthesis

This compound serves as a valuable reagent in the synthesis of substituted 1,3,4-oxadiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. The cyclocondensation of carboxylic acid hydrazides with orthoesters is a common and effective method for forming the oxadiazole ring. jk-sci.com In this context, this compound acts as a source of the butyryl group, which ultimately forms a propyl substituent at the 2-position of the oxadiazole ring.

The reaction typically involves treating an acid hydrazide with this compound, often in the presence of an acid catalyst such as glacial acetic acid, to facilitate the cyclodehydration process. jk-sci.com This methodology allows for the creation of 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is derived from the starting acid hydrazide and the other (a propyl group) is introduced by this compound. While longer-chain orthoesters like this compound may exhibit lower reactivity compared to shorter-chain analogues like triethyl orthoacetate, they are still effective in these syntheses. rsc.org

While the synthesis of oxadiazoles using this compound is documented, its application in thiadiazole synthesis is less specifically detailed in the literature. However, the general reactivity of orthoesters in heterocyclic synthesis suggests its potential utility. For instance, in reactions with α-mercaptopropionic hydrazide, the choice of orthoester can dictate the reaction outcome between forming an oxadiazole or a 4H-1,3,4-thiadiazin-5(6H)-one. researchgate.net While triethyl orthoformate and triethyl orthobenzoate give exclusive products, intermediate orthoesters like the orthoacetate and orthopropionate yield mixtures, implying that this compound could participate in similar pathways. researchgate.net

Table 1: Synthesis of 1,3,4-Oxadiazoles using Triethyl Orthoesters Data synthesized from multiple sources indicating general reaction pathways.

| Starting Material | Reagent | Conditions | Product |

| Acid Hydrazide | This compound | Glacial Acetic Acid, Reflux | 2-Propyl-5-substituted-1,3,4-oxadiazole |

| Amidoxime | This compound | Iron(III) chloride/L-proline | 3-Propyl-5-substituted-1,2,4-oxadiazole |

Pyrimidine and Quinazoline Derivatives

This compound is a key building block for the synthesis of quinazoline derivatives, particularly for introducing a propyl group at the C2 position of the quinazolinone core. nih.gov Quinazolines and their derivatives are an important class of fused heterocycles that exhibit a wide range of biological activities. nih.gov

A straightforward and high-yielding method for the preparation of 2-propylquinazolin-4(3H)-ones involves the reaction of 2-aminobenzamides with this compound in the presence of an acid catalyst. nih.gov For example, the reaction of 2-aminobenzamide with this compound and acetic acid in refluxing ethanol (B145695) provides 2-propylquinazolin-4(3H)-one in excellent yield. nih.gov This method is a valuable extension of the classical Niementowski quinazoline synthesis, expanding the range of accessible C2-substituted derivatives beyond those available from the more commonly used triethyl orthoformate. nih.gov

Table 2: Synthesis of 2-Propylquinazolin-4(3H)-one

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| 2-Aminobenzamide | This compound | Acetic Acid / Ethanol | Reflux | 2-Propylquinazolin-4(3H)-one | 93% | nih.gov |

| 2-Amino-5-chlorobenzamide | This compound | Acetic Acid / Ethanol | 110 °C, 24 h | 6-Chloro-2-propylquinazolin-4(3H)-one | - | nih.gov |

The synthesis of pyrimidines, which are foundational structures in nucleic acids, can be achieved through various condensation reactions. researchgate.net The most common methods involve the condensation of a three-carbon fragment with a compound containing an N-C-N fragment, such as an amidine or urea. researchgate.net While triethyl orthoformate is widely used to introduce an unsubstituted carbon at the 2-position, higher orthoesters like this compound can be employed to synthesize 2-propyl-substituted pyrimidines.

Imidazoline and Imidazolinium Salt Synthesis

Imidazolines and their corresponding imidazolinium salts are precursors to N-heterocyclic carbenes (NHCs), which have become indispensable ligands in organometallic chemistry and organocatalysis. nih.gov The synthesis of the saturated imidazolinium ring system often involves the cyclization of an N,N'-disubstituted 1,2-ethanediamine with a reagent that provides the C2 carbon of the heterocyclic ring. nih.govresearchgate.net

Orthoesters are the most common class of reagents for this transformation, serving as both a reactant and often as the solvent. researchgate.net Triethyl orthoformate is overwhelmingly used to install the C2-H fragment. nih.govresearchgate.net However, other orthoesters, including this compound, are also cited as reagents for the introduction of amidine groups from diamines, which is the key cyclization step. This suggests the utility of this compound for the synthesis of 2-propyl-substituted imidazolines and imidazolinium salts, expanding the structural diversity of NHC precursors.

Other Heterocyclic Systems

The utility of this compound extends to the synthesis of other heterocyclic systems, showcasing its versatility as a synthon in organic chemistry. Its reactivity is analogous to other common orthoesters, where it can participate in condensation and cyclization reactions with appropriate substrates to form a variety of ring systems.

One notable example is its potential role in the synthesis of triazole derivatives. While specific examples often highlight triethyl orthoformate, the underlying mechanism of heterocyclization of amidoxime functions with orthoesters is general. researchgate.net For instance, the reaction of 2-arylhydrazono-2-carbamoylacetamidoximes with an orthoester can lead to the formation of a 1,2,3-triazole ring through a multistep process that begins with the formation of an intermediate oxadiazole. researchgate.net

Furthermore, the reaction of hydrazides with orthoesters can lead to different heterocyclic products depending on the substrate's functional groups. As seen in the reaction with α-mercaptopropionic hydrazide, where a thiol group is present, competition between the formation of an oxadiazole and a thiadiazinone can occur. researchgate.net The use of different orthoesters (orthoacetate, orthopropionate) resulted in varying ratios of these products, indicating that this compound could similarly be used to modulate the outcome of such competitive cyclization reactions. researchgate.net

Natural Product Total Synthesis

Applications in Complex Molecule Construction

This compound and related orthoesters are valuable reagents in the total synthesis of complex natural products. They are frequently employed in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester with excellent stereocontrol. doaj.org This reaction is a key strategy for constructing complex carbon skeletons found in numerous bioactive molecules. doaj.org

While many published examples of the Johnson-Claisen rearrangement in total synthesis utilize triethyl orthoacetate or orthopropionate, the general applicability of the reaction extends to other orthoesters like this compound. bioinfopublication.org The reaction allows for the stereoselective introduction of a butyrate (B1204436) ester fragment, which can be further elaborated into various functional groups required for the target natural product.

Beyond the Claisen rearrangement, this compound is recognized for its role as a precursor in the synthesis of alkaloids and other complex molecules. researchgate.net It can also be used to regioselectively synthesize acyl derivatives of natural products, such as sialic acids. For example, trimethyl orthobutyrate has been used in the preparation of 9-O-butyroyl derivatives of N-acetylneuraminic acid, a key component of many glycoproteins and glycolipids. synarchive.com

Table 3: Key Reactions Involving Orthobutyrates in Natural Product Synthesis

| Reaction Type | Substrate | Reagent | Application |

| Johnson-Claisen Rearrangement | Allylic Alcohol | This compound | Formation of γ,δ-unsaturated esters for carbon skeleton construction |

| Acylation | Sialic Acid Derivatives | Trimethyl Orthobutyrate | Regioselective synthesis of 9-O-butyroyl sialic acid derivatives |

Chiral Auxiliary Approaches

The Johnson-Claisen rearrangement using orthoesters like this compound is particularly powerful due to its ability to transfer chirality. When an enantiomerically enriched chiral allylic alcohol is used as the substrate, the nih.govnih.gov-sigmatropic rearrangement proceeds through a highly ordered, chair-like transition state. This mechanism allows the stereochemical information from the starting material to be effectively transferred to the newly formed stereocenters in the γ,δ-unsaturated ester product.

This chirality transfer is a cornerstone of many asymmetric syntheses of natural products. By carefully choosing a chiral allylic alcohol, chemists can set the stereochemistry of remote carbon centers with high fidelity. While specific examples detailing this compound in chiral auxiliary-controlled approaches are less common than those with triethyl orthoacetate, the principles of the reaction remain the same. The orthoester's role is to form the key ketene (B1206846) acetal (B89532) intermediate, which then undergoes the stereospecific rearrangement, making this compound a viable tool for such transformations.

Derivatization Methods and Reagent Modifications

The derivatization of molecules using this compound and modifications of the reagent itself are areas of specialized chemical synthesis. These methods leverage the inherent reactivity of the orthoester group to introduce new functionalities or to create molecules with specific properties.

While the broader class of orthoesters is known for its application in creating acid-sensitive polymers for drug delivery, specific research detailing the use of this compound in controlled release applications is not widely documented in publicly available literature. Conceptually, polymers containing orthoester linkages, such as those that could be theoretically derived from this compound, are designed to be stable at physiological pH (around 7.4) but hydrolyze in acidic environments, such as those found in lysosomes within cells or in specific tissues. This acid-catalyzed hydrolysis breaks down the polymer backbone, releasing an encapsulated therapeutic agent. The rate of hydrolysis, and thus the drug release, can be tuned by modifying the structure of the orthoester. The propyl group in this compound would influence the steric and electronic environment of the orthoester linkage, affecting its hydrolysis rate compared to simpler orthoesters like those derived from orthoformates or orthoacetates.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. Orthoesters are frequently employed in these reactions. However, studies have indicated that long-chain orthoesters, such as this compound, exhibit lower reactivity in these contexts compared to their shorter-chain counterparts like triethyl orthoformate or triethyl orthoacetate. researchgate.net

This reduced reactivity can be attributed to the increased steric hindrance from the propyl group, which can impede the approach of other reactants to the central carbon atom. In well-known MCRs like the Biginelli or Hantzsch reactions, which produce dihydropyrimidinones and dihydropyridines respectively, orthoesters can act as precursors or dehydrating agents. wikipedia.orgwikipedia.org While triethyl orthoformate is a common choice, the bulkier this compound is less frequently used due to its potentially lower yields and slower reaction rates. researchgate.net

Table 1: Relative Reactivity of Orthoesters in Multi-Component Reactions

| Orthoester | R Group | Relative Reactivity | Typical Applications in MCRs |

| Triethyl Orthoformate | -H | High | Source of a methine group, dehydrating agent |

| Triethyl Orthoacetate | -CH₃ | Moderate | Acetal formation, dehydrating agent |

| Triethyl Orthopropionate | -CH₂CH₃ | Low to Moderate | Less common, used in specific syntheses |

| This compound | -CH₂CH₂CH₃ | Low | Limited use due to steric hindrance and lower reactivity |

Use as a Formylation Reagent

There is a significant chemical distinction between formylation and the reactions mediated by this compound. A formylation reaction introduces a formyl group (-CHO) into a molecule. The reagent typically used for this purpose is triethyl orthoformate (HC(OEt)₃), which can generate a diethoxycarbenium ion (HC(OEt)₂⁺), the active formylating agent, under acidic conditions. chemicalbook.com

This compound (CH₃CH₂CH₂C(OEt)₃) cannot act as a formylating reagent. In an analogous acid-catalyzed reaction, it would eliminate an ethanol molecule to form a 1,1-diethoxybutyl cation. This cation could then react with a nucleophile, but this would result in the addition of a 1,1-diethoxybutyl group, not a formyl group. Therefore, this compound is not used for formylation reactions.

Esterification Agent

This compound, like other orthoesters, can be used as an effective reagent for the esterification of carboxylic acids to their corresponding ethyl esters. wikipedia.org This transformation is particularly useful under neutral or mild conditions, avoiding the need for strong acids that might be incompatible with sensitive functional groups elsewhere in the molecule.

The mechanism involves the initial protonation of the orthoester (if an acid catalyst is used) or direct reaction with the carboxylic acid. The carboxylic acid attacks the central carbon of the orthoester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating molecules of ethanol and ultimately forming the stable ethyl ester of the carboxylic acid and butyric acid byproducts. A key advantage of using an orthoester for esterification is that it also acts as a dehydrating agent; it reacts with the water produced during the reaction to form an ester and alcohol, driving the equilibrium towards the product side. wikipedia.org

Reaction Scheme: Esterification using this compound R-COOH + CH₃CH₂CH₂C(OEt)₃ → R-COOEt + CH₃CH₂CH₂COOEt + EtOH

Alkylating Agent

In the presence of an acid catalyst, this compound can serve as an alkylating agent, specifically an ethylating agent. chemicalbook.com Under acidic conditions, one of the ethoxy groups of the orthoester can be protonated, turning it into a good leaving group (ethanol). The departure of ethanol generates a stabilized dialkoxycarbenium ion. A nucleophile can then attack the ethyl group of another orthoester molecule or the carbocation intermediate in an Sₙ2-type reaction, resulting in the transfer of an ethyl group to the nucleophile. While it is a less common ethylating agent than simpler reagents like ethyl iodide or diethyl sulfate, its use is documented in specific synthetic contexts. chemicalbook.com

Protection Group Chemistry

One of the valuable applications of orthoesters in organic synthesis is in the protection of functional groups, particularly carboxylic acids. wikipedia.org this compound can react with a carboxylic acid to convert it into a 2-propyl-2-ethoxy-1,3-dioxolane derivative, which is stable under basic and nucleophilic conditions. This effectively "masks" the acidic proton and the electrophilic carbonyl carbon of the carboxylic acid, allowing reactions to be performed on other parts of the molecule without interference. ddugu.ac.in

The protection is typically achieved by reacting the carboxylic acid with this compound, often with acid catalysis. The deprotection, or removal of the orthoester group to regenerate the carboxylic acid, is readily accomplished by treatment with mild aqueous acid, which hydrolyzes the orthoester back to the original carboxylic acid. wikipedia.org

Table 2: Protection of Carboxylic Acid with this compound

| Step | Reagents & Conditions | Result |

| Protection | R-COOH, CH₃CH₂CH₂C(OEt)₃, Acid catalyst (e.g., H₂SO₄, TsOH) | Formation of a stable orthoester derivative |

| Deprotection | Mild aqueous acid (e.g., HCl(aq) or AcOH/H₂O) | Regeneration of the carboxylic acid (R-COOH) |

Catalysis in Triethyl Orthobutyrate Mediated Reactions

Acid Catalysis

Acid catalysis plays a pivotal role in activating triethyl orthobutyrate for a variety of chemical transformations. By protonating one of the alkoxy oxygen atoms, the central carbon atom becomes more electrophilic and susceptible to nucleophilic attack. This activation strategy is fundamental to many of its applications in synthesis.

Brønsted acids, which are proton donors, are effective catalysts for reactions involving orthoesters like this compound. The mechanism of Brønsted acid-catalyzed hydrolysis of orthoformates is a well-established A-1 mechanism. This involves a rapid pre-equilibrium where the neutral orthoester is protonated, followed by a rate-limiting decomposition of the protonated substrate. osti.gov While specific research on this compound is limited, the principles of Brønsted acid catalysis can be inferred from studies on similar orthoesters. For instance, Brønsted acidic ionic liquids have been shown to be highly efficient catalysts in orthoester exchange reactions. rsc.org

In a study on the hydrolysis of orthoformates, it was observed that the reaction is significantly accelerated in the presence of an acid catalyst. The general mechanism involves the protonation of an oxygen atom, which facilitates the departure of an alcohol molecule and the formation of a dialkoxycarbenium ion intermediate. This intermediate is then attacked by a nucleophile.

A key aspect of Brønsted acid catalysis is the relationship between the acid strength (pKa) and the catalytic activity, often described by the Brønsted catalysis equation. wikipedia.org This relationship implies that stronger acids generally lead to faster reaction rates, although steric and electronic factors of the specific orthoester and nucleophile also play a significant role.

Table 1: Examples of Brønsted Acid Catalysis in Orthoester Reactions

| Orthoester | Catalyst | Reaction Type | Product | Reference |

| General Orthoesters | Brønsted Acidic Ionic Liquids | Exchange Reaction | Exchanged Orthoester | rsc.org |

| Triethyl Orthoformate | Supramolecular Assembly (in basic solution, mimicking acid catalysis) | Hydrolysis | Formate (B1220265) Ester | osti.gov |

This table includes examples with closely related orthoesters to illustrate the principle of Brønsted acid catalysis.

Lewis acids, which are electron-pair acceptors, are also widely employed to catalyze reactions of this compound and other orthoesters. They function by coordinating to one of the oxygen atoms of the orthoester, which increases the electrophilicity of the central carbon atom and facilitates nucleophilic attack. wikipedia.org Common Lewis acids used in organic synthesis include compounds based on boron, aluminum, tin, and zinc. wikipedia.org

While direct studies on this compound are not abundant, the use of Lewis acids with the closely related triethyl orthoformate is well-documented. For example, boron trifluoride etherate (BF₃·OEt₂) has been used as a catalyst in the condensation reaction of aryl ketones with triethyl orthoformate. rsc.org Strong Lewis acids like BF₃·OEt₂ and titanium tetrachloride (TiCl₄) have been shown to be effective even at low temperatures. researchgate.net

The choice of Lewis acid can significantly influence the outcome of a reaction. For instance, in reactions of 1-arylbut-3-en-1-ols with trimethyl orthoformate, the use of BF₃·OEt₂ led to the formation of a homoallyl ether, whereas TiCl₄ resulted in the exclusive formation of a homoallyl chloride. researchgate.net This highlights the ability of the Lewis acid to not only catalyze the reaction but also to direct its stereochemical and regiochemical course.

Table 2: Examples of Lewis Acid Catalysis in Orthoester Reactions

| Orthoester | Lewis Acid Catalyst | Reaction Type | Product | Reference |

| Triethyl Orthoformate | Boron Trifluoride Etherate (BF₃·OEt₂) | Condensation with Aryl Ketones | Triaroyl Methanes | rsc.org |

| Trimethyl Orthoformate | Titanium Tetrachloride (TiCl₄) | Reaction with 1-Arylbut-3-en-1-ols | Homoallyl Chloride | researchgate.net |

| Trimethyl Orthoformate | Bismuth(III) Chloride (BiCl₃) | Aldol-type Condensation | β-Hydroxyketones | mtak.hu |

This table includes examples with closely related orthoesters to illustrate the principle of Lewis acid catalysis.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recycling. ijnrd.org Solid acid catalysts are particularly relevant for reactions involving orthoesters like this compound.

While specific examples of heterogeneous catalysis with this compound are not extensively reported, studies on similar compounds provide valuable insights. For instance, a sulfated zirconia-based catalyst has been used for the synthesis of methyl butyrate (B1204436), demonstrating the utility of solid acids in esterification reactions. In the context of orthoester chemistry, a titania-based solid acid catalyst (TiO₂/SO₄²⁻) has been employed for the chemoselective acetalization of aldehydes with triethyl orthoformate.

The gas-phase elimination kinetics of trimethyl orthobutyrate have been studied in seasoned Pyrex vessels, which can be considered a form of heterogeneous environment. The results indicated that the reaction rates were largely unaffected by the surface-to-volume ratio, suggesting that under those specific conditions, the reaction is predominantly homogeneous.

Table 3: Examples of Heterogeneous Catalysis in Related Reactions

| Reactant(s) | Heterogeneous Catalyst | Reaction Type | Product |

| Aconitic Acid and n-Butanol | Amberlyst-15 | Esterification | Tributyl Aconitate |

| Citric Acid and Ethanol (B145695) | Amberlyst 70 | Esterification | Triethyl Citrate (B86180) |

| Aldehydes and Triethyl Orthoformate | TiO₂/SO₄²⁻ | Acetalization | Diethyl Acetals |

This table provides examples of heterogeneous catalysis in reactions involving esterification and with a closely related orthoester to illustrate the potential applications for this compound.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has gained significant attention as a more sustainable alternative to metal-based catalysis. wikipedia.org In the context of orthoester chemistry, organocatalysts have been shown to be effective in promoting various transformations.

A review on the applications of alkyl orthoesters highlights the use of thiourea (B124793) and squaramide derivatives as organocatalysts in reactions involving triethyl orthoformate. rsc.org These catalysts typically operate through hydrogen bonding interactions, which activate the orthoester towards nucleophilic attack. While direct applications with this compound are not detailed, the mechanistic principles are transferable.

The development of organocatalytic methods for reactions involving orthoesters is an active area of research, with the potential to provide milder and more selective synthetic routes.

Table 4: Examples of Organocatalysis in Orthoester Reactions

| Orthoester | Organocatalyst | Reaction Type | Product | Reference |

| Triethyl Orthoformate | Thiourea/Squaramide Derivatives | Acetalization | 4,6-O-Arylidenated Derivatives | rsc.org |

| General Orthoesters | Thiamine Hydrochloride (Vitamin B1) | One-pot synthesis of quinazolinones | 4(3H)-Quinazolinones | mdpi.com |

This table includes examples with a closely related orthoester to illustrate the potential of organocatalysis in reactions involving this compound.

Microwave-Assisted Catalysis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mtak.huijnrd.org The use of microwave irradiation in conjunction with catalysts can be particularly effective for reactions involving orthoesters.

Microwave heating can enhance the efficiency of both acid-catalyzed and metal-catalyzed reactions. For instance, the condensation of aryl ketones with triethyl orthoformate, catalyzed by boron trifluoride etherate, can be effectively carried out under microwave irradiation. rsc.org Similarly, the synthesis of 4(3H)-quinazolinones through a one-pot, three-component condensation of anthranilic acid, orthoesters, and ammonium (B1175870) acetate (B1210297) is significantly accelerated by microwaves in the presence of antimony(III) chloride as a catalyst. rsc.org

The application of microwave technology is not limited to catalyzed reactions. In some cases, microwave irradiation can promote reactions even in the absence of a traditional catalyst, acting as a "green" alternative. mtak.hu The direct and rapid heating provided by microwaves can overcome activation energy barriers and drive reactions to completion in a fraction of the time required by conventional methods.

Table 5: Examples of Microwave-Assisted Reactions Involving Orthoesters

| Orthoester | Catalyst | Reaction Type | Conditions | Reference |

| Triethyl Orthoformate | Boron Trifluoride Etherate | Condensation with Aryl Ketones | Microwave Irradiation | rsc.org |

| General Orthoesters | Antimony(III) Chloride | Three-component condensation | Microwave Irradiation (210 W) | rsc.org |

| Triethyl Orthoformate | None (solvent-free) | Three-component condensation | Microwave Irradiation | mdpi.com |

This table provides examples of microwave-assisted synthesis with closely related orthoesters, illustrating the applicability of this technique to reactions involving this compound.

Computational Chemistry and Spectroscopic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed to investigate the gas-phase molecular elimination reactions of orthoesters, providing valuable insights into their reaction mechanisms and energetics. While direct DFT studies specifically on triethyl orthobutyrate are not extensively detailed in the provided search results, the thermal decomposition of structurally similar orthoesters, such as triethyl and trimethyl orthoacetates, has been examined using various levels of theory, including B3LYP, B3PW91, and MPW1PW91, with basis sets like 6-31G(d,p) and 6-31G++(d,p). researchgate.netnih.gov These studies serve as a strong theoretical foundation for understanding the behavior of this compound.

Computational studies on the thermal decomposition of orthoesters consistently point towards a concerted, unimolecular elimination reaction that proceeds through a four-membered cyclic transition state. researchgate.netnih.gov In this transition state, a hydrogen atom from the alkyl group of the ester moiety is transferred to one of the oxygen atoms of the orthoester, leading to the formation of an alcohol and a ketene (B1206846) acetal (B89532).

For the analogous trimethyl orthobutyrate, the transition state involves the transfer of a hydrogen atom from the butyryl group. The configuration of the transition state is a key factor in determining the reaction rate. DFT calculations have been used to optimize the geometry of these transition states and to characterize them by vibrational frequency analysis, where the presence of a single imaginary frequency corresponds to the motion along the reaction coordinate.

Table 1: Calculated Structural Parameters for a Representative Orthoester Transition State

| Parameter | Value |

| C-O bond length (breaking) | Elongated relative to reactant |

| O-H bond length (forming) | Partially formed |

| C-H bond length (breaking) | Elongated relative to reactant |

| Dihedral Angle | Near-planar for the 4-membered ring |

Note: This table represents generalized findings from DFT studies on similar orthoesters and is intended to be illustrative for the transition state of this compound.

DFT calculations are instrumental in determining the thermodynamic and kinetic parameters of the gas-phase elimination of orthoesters. These calculations can provide values for the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). The calculated parameters from B3LYP methods have been found to be in good agreement with experimental values for related compounds. researchgate.netnih.gov

The polarization of the C-O bond in the direction of Cδ+···Oδ− is considered a rate-determining step in the decomposition mechanism. researchgate.netnih.gov The calculated kinetic and thermodynamic data for trimethyl orthobutyrate, a close analog of this compound, provide a reasonable estimate for the expected values for this compound.

Table 2: Experimental Kinetic and Thermodynamic Parameters for the Gas-Phase Elimination of Trimethyl Orthobutyrate at 330 °C

| Parameter | Value |

| 10⁴k₁ (s⁻¹) | 11.28 |

| Ea (kJ/mol) | 195.3 ± 1.6 |

| log A (s⁻¹) | 13.97 ± 0.37 |

| ΔH‡ (kJ/mol) | 190.3 ± 1.6 |

| ΔS‡ (J/mol·K) | 8.36 ± 0.03 |

| ΔG‡ (kJ/mol) | 185.3 ± 1.6 |

Molecular Dynamics Simulations

Currently, there is a lack of specific studies in the provided search results that apply molecular dynamics (MD) simulations to investigate the behavior of this compound. MD simulations could, in principle, provide deeper insights into the conformational dynamics of the molecule in different solvent environments and at various temperatures. Such simulations could also be used to explore the reaction pathway of its decomposition or other reactions in a more dynamic context than static DFT calculations of the transition state. Future research in this area could illuminate the role of solvent effects and dynamic structural fluctuations on the reactivity of this compound.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms, and it has been applied to study the chemistry of orthoesters. For instance, ¹H NMR spectroscopy has been used to monitor the acid-catalyzed exchange reactions of various trimethyl orthoesters. nih.gov By observing the changes in the chemical shifts and signal intensities of the reactants and products over time, the rates of these exchange reactions can be determined. nih.gov

In the context of this compound, ¹H NMR could be utilized to follow the progress of its hydrolysis or transesterification reactions. The appearance of signals corresponding to ethanol (B145695) and the corresponding ester, along with the disappearance of the characteristic signals of the this compound starting material, would allow for the determination of reaction kinetics. Such studies can provide valuable information about the reaction mechanism, including the identification of intermediates and the determination of rate constants. The reactivity of trimethyl orthobutyrate has been investigated using this technique, indicating its applicability to the triethyl analog. rsc.org

Table 3: Representative ¹H NMR Chemical Shifts for Monitoring an Orthoester Reaction

| Compound | Functional Group | Representative Chemical Shift (ppm) |

| This compound | O-CH₂-CH₃ | ~3.5 (quartet) |

| O-CH₂-CH₃ | ~1.2 (triplet) | |

| CH₂-C(OR)₃ | ~1.6 (triplet) | |

| Ethanol | CH₂-OH | ~3.6 (quartet) |

| CH₃-CH₂ | ~1.2 (triplet) | |

| Butyrate (B1204436) Ester | O-CH₂-CH₃ | ~4.1 (quartet) |

Note: These are approximate chemical shifts and can vary depending on the solvent and other reaction conditions.

Mass spectrometry (MS) is a highly sensitive analytical technique that can be used for real-time monitoring of chemical reactions. While specific applications of mass spectrometry for monitoring reactions of this compound were not found in the provided search results, the general principles of this technique are well-established. Techniques such as electrospray ionization mass spectrometry (ESI-MS) could be employed to track the formation of products and the consumption of reactants in solution-phase reactions of this compound.

Advanced MS techniques like Parallel Reaction Monitoring (PRM) offer high resolution and mass accuracy, allowing for the targeted quantification of specific molecules in a complex mixture. mdpi.com This could be particularly useful for studying the kinetics of this compound reactions, providing data on the concentrations of reactants, intermediates, and products over time. The high sensitivity of MS also allows for the detection of low-concentration intermediates that might not be observable by other techniques, thus offering a more complete picture of the reaction mechanism.

Industrial and Emerging Applications of Triethyl Orthobutyrate

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Triethyl orthobutyrate is a valuable precursor in the synthesis of various pharmaceutical compounds, from active pharmaceutical ingredients (APIs) to complex natural products. Its role as a reactive intermediate allows for the construction of diverse molecular architectures.

This compound is utilized in the synthesis of certain angiotensin II receptor antagonists, a class of drugs used to treat hypertension. One notable example is its application in one of the synthetic routes for Irbesartan. In this process, this compound is used in a condensation and cyclization reaction to form a key heterocyclic intermediate of the final drug molecule. chemicalbook.com

Angiotensin II receptor blockers (ARBs), such as Irbesartan, function by blocking the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The synthesis of these complex molecules often involves multiple steps, with orthoesters like this compound playing a crucial role in the formation of the core heterocyclic structures.

Table 1: Role of this compound in Irbesartan Synthesis

| Synthetic Step | Reagent | Purpose | Outcome |

|---|---|---|---|

| Condensation and Cyclization | This compound | Formation of the imidazole (B134444) ring | Creation of a key intermediate for Irbesartan |

While this compound is a versatile building block for the synthesis of various heterocyclic compounds, its specific application in the synthesis of commercially available cyclin-dependent kinase (CDK) inhibitors is not widely documented in publicly available literature. CDK inhibitors are a class of targeted therapy drugs used in cancer treatment that work by blocking the activity of cyclin-dependent kinases, which are key regulators of the cell cycle. The synthesis of these inhibitors often involves the construction of complex heterocyclic scaffolds. Although orthoesters are known to be useful in the synthesis of such scaffolds, direct references to this compound in the synthesis of prominent CDK inhibitors like palbociclib, ribociclib, or abemaciclib (B560072) are not readily found in major scientific databases.

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are known to be privileged structures in drug discovery due to their diverse biological activities. researchgate.netdntb.gov.uadntb.gov.uautrgv.edu The reactivity of the orthoester functional group allows for its use in the construction of various ring systems, such as imidazoles, oxazoles, and thiazoles, which are core components of many biologically active molecules.

The synthesis of novel derivatives from this compound opens avenues for the exploration of new chemical space in the search for compounds with therapeutic potential. By reacting this compound with different nucleophiles, chemists can generate libraries of compounds that can be screened for a wide range of biological activities, including but not limited to:

Antimicrobial

Antiviral

Anticancer

Anti-inflammatory

While specific, extensively studied examples of biologically active derivatives originating directly from this compound are not abundant in the literature, the foundational chemistry of orthoesters strongly supports their potential as precursors to new therapeutic agents. nih.gov The development of new synthetic methodologies continues to expand the possibilities for creating diverse and complex molecules from simple building blocks like this compound. pageplace.decsmres.co.ukmdpi.comnih.govtaylorfrancis.com

Orthoesters, including this compound and its analogs, are important reagents in the total synthesis of complex natural products. A notable example is the use of trimethyl orthobutyrate in a key step for the synthesis of (+)-epiibogamine, an alkaloid related to ibogaine. Iboga alkaloids are a class of naturally occurring compounds that have garnered significant interest for their potential therapeutic applications, including in the treatment of addiction.

In these intricate synthetic pathways, orthoesters can be employed to introduce specific carbon frameworks and to facilitate the formation of key stereocenters. The ability to construct complex molecular architectures with high precision is a hallmark of modern organic synthesis, and reagents like this compound are essential tools in achieving these goals.

Polymer Science and Material Synthesis

Beyond its applications in the pharmaceutical industry, this compound also plays a role in the field of polymer science and material synthesis. Its properties as a plasticizer and a component in resin formulations make it a useful additive in the production of various materials.

This compound can function as a plasticizer in polymer formulations. Plasticizers are additives that increase the flexibility, durability, and workability of a material by reducing the intermolecular forces between polymer chains. specialchem.comjetir.org While not as commonly used as other plasticizers like phthalates or citrates, this compound's ester structure allows it to be compatible with a range of polymers. nih.govnih.govspecialchem.com

In addition to its role as a plasticizer, this compound can be used in the formulation of resins and coatings. specialchem.comresearchgate.netimcd.fidanickspecialties.commdpi.com It can act as a reactive diluent or a cross-linking agent in certain resin systems. Its ability to react with other functional groups can contribute to the final properties of the cured resin, such as hardness, chemical resistance, and adhesion.

Table 2: Comparison of Plasticizer Properties

| Plasticizer | Typical Application | Key Properties |

|---|---|---|

| This compound | Specialty polymers, resins | Reactive, can be integrated into the polymer matrix |

| Triethyl Citrate (B86180) | Food packaging, medical devices | Biocompatible, low toxicity |

| Phthalates (e.g., DEHP) | PVC products | High efficiency, low cost |

Enhancing Polymer Flexibility and Durability

This compound is utilized in the polymer industry as a plasticizer, an additive that increases the flexibility and durability of materials. chemimpex.com Plasticizers work by embedding themselves between the polymer chains, which increases the intermolecular volume and allows the chains to move more freely past one another. This process lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, often brittle state to a more pliable and resilient one. unibo.it

The effectiveness of a plasticizer is influenced by its chemical structure, molecular weight, and compatibility with the polymer matrix. The addition of a plasticizer like this compound can reduce the stiffness of the polymer, as evidenced by a decrease in the elastic modulus, and enhance its capacity for mechanical energy dissipation. researchgate.net

Below is a table summarizing the general effects of plasticizers on the mechanical properties of polymers, based on findings from studies on related citrate esters.

| Mechanical Property | Effect of Increased Plasticizer Content | Rationale |

| % Elongation | Increases | Greater distance between polymer chains allows for more stretching before breakage. nih.govnih.gov |

| Elastic Modulus | Decreases | Reduced intermolecular forces lead to lower stiffness. nih.govresearchgate.net |

| Ultimate Tensile Strength (UTS) | Decreases | The material can withstand less stress before failing due to weakened polymer chain interactions. nih.govnih.gov |

| Glass Transition Temperature (Tg) | Decreases | Less energy is required for polymer chains to begin moving, making the material softer at lower temperatures. unibo.itresearchgate.net |

Agrochemical Intermediates

In the field of agrochemicals, this compound serves as a crucial intermediate in the synthesis of more complex molecules used in products designed for crop protection. chemimpex.com Orthoesters, as a class of compounds, are valuable in organic synthesis for their role in creating pharmaceuticals and agrochemicals. researchgate.net The unique chemical reactivity of this compound allows it to be a building block for various active ingredients in pesticides and herbicides. Its application in these synthetic pathways contributes to the development of innovative agrochemical products. chemimpex.com

Flavor and Fragrance Industry Applications

This compound is noted for its pleasant, fruity aroma, which makes it a valuable compound in the flavor and fragrance industry. chemimpex.com It can be used as a flavoring agent in food products and as a component in fragrance compositions for perfumes and other scented products to enhance the sensory experience. chemimpex.com

Role in Green Chemistry Methodologies

The principles of green chemistry encourage the development of chemical processes that are more environmentally benign, reducing waste and minimizing the use of hazardous substances. dergipark.org.tr this compound and related orthoesters are utilized in methodologies that align with these principles, particularly in the context of solvent-free reactions and the use of aqueous media. researchgate.netmt.com

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which can pose environmental and health risks. Performing chemical reactions under solvent-free conditions has gained significant attention as it simplifies processes, reduces pollution, and can lower costs. dergipark.org.tr

Solvent-free, or solid-state, reactions can be carried out using only the reactants or by incorporating them into matrices like clays (B1170129) or zeolites. researchgate.net These reactions can be initiated through thermal processes or irradiation. The use of orthoesters in solvent-free synthesis is a part of this environmentally friendly approach. researchgate.net Such methodologies are noted for their potential to increase reaction rates, improve product yields, and simplify work-up procedures, making them highly desirable for industrial applications. dergipark.org.tr The investigation into solvent-free conditions for various organic reactions has shown that it can be a viable alternative to traditional solvent-based methods without compromising performance. nih.govrsc.org

The use of water as a reaction solvent is another cornerstone of green chemistry, given its non-toxic, non-flammable, and abundant nature. nih.gov While many organic compounds have limited solubility in water, various techniques have been developed to facilitate reactions in aqueous media, including the use of micellar catalysis. mdpi.com Biocatalytic reactions, which are inherently green, are often performed in aqueous media. mt.com

The development of reactions that can proceed efficiently in water is a key area of research. nih.gov For example, the Kinugasa reaction, used for synthesizing β-lactams, has been successfully adapted to aqueous conditions, eliminating the need for organic solvents. mdpi.com Similarly, the Wittig reaction, a fundamental method for forming carbon-carbon double bonds, has been adapted for use in aqueous media, providing a safer alternative for laboratory and industrial synthesis. researchgate.net While this compound itself is insoluble in water, its related compound, triethyl orthoformate, is soluble in water, indicating the potential for developing aqueous reaction systems for this class of compounds. mdpi.comjoshi-group.com

Future Research Directions and Perspectives

Development of Novel Synthetic Transformations

Future research is anticipated to expand the synthetic utility of triethyl orthobutyrate beyond its current applications. While its role in reactions like the Johnson-Claisen rearrangement is established for related orthoesters such as triethyl orthoacetate, there is considerable scope for developing new transformations. bioinfopublication.orgnih.govname-reaction.com

Cascade Reactions: this compound is a promising substrate for the design of novel cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation from simple starting materials. arkat-usa.orgmdpi.com Research could focus on developing one-pot sequences where this compound acts as a key building block for the synthesis of complex bioactive heterocycles, a field where other orthoesters like triethyl orthoformate have been used extensively. semanticscholar.orgmdpi.com

Dynamic Covalent Chemistry (DCvC): The reversible nature of orthoester formation under specific conditions makes this compound an attractive candidate for applications in dynamic covalent chemistry. nih.govrsc.org Future work could explore its use in creating adaptive materials, self-healing polymers, and dynamic combinatorial libraries for drug discovery. The butyrate (B1204436) group offers different steric and electronic properties compared to the more commonly studied acetate (B1210297) or formate (B1220265) orthoesters, potentially leading to novel supramolecular structures and materials with unique properties.

Asymmetric Rearrangements: Building upon the foundation of the Johnson-Claisen rearrangement, future studies could focus on developing highly stereoselective versions of this reaction using this compound with chiral catalysts. This would provide enantiomerically enriched γ,δ-unsaturated esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. bioinfopublication.orgresearchgate.net

A summary of potential novel transformations is presented below.

| Transformation Type | Potential Application | Key Research Focus |